

Ha14-1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ha14-1	
Cat. No.:	B1683850	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule Bcl-2 inhibitor, **Ha14-**1. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its study, designed to be a valuable resource for researchers in oncology and drug development.

Core Chemical and Physical Properties

Ha14-1 is a non-peptidic organic compound that was identified through structure-based design to mimic the BH3 domain of pro-apoptotic proteins. This allows it to bind to a surface pocket on anti-apoptotic Bcl-2 family proteins, thereby inhibiting their function.



Property	Value	Reference
CAS Number	65673-63-4	[1][2]
Molecular Formula	C17H17BrN2O5	[2]
Molecular Weight	409.23 g/mol	[2]
IUPAC Name	ethyl 2-amino-6-bromo-4-(1- cyano-2-ethoxy-2- oxoethyl)-4H-chromene-3- carboxylate	[3]
Appearance	Solid	[1]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.	[2]
Storage	Desiccate at -20°C	[2]
IC50	~9 μM for binding to Bcl-2	[1][3]

Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis

Ha14-1 functions as a competitive antagonist of Bcl-2 and its anti-apoptotic homologues like Bcl-xL.[1][2] By occupying the hydrophobic groove on the surface of these proteins, **Ha14-1** displaces pro-apoptotic Bcl-2 family members, such as Bax and Bak.[4][5] This disruption leads to the activation of the intrinsic apoptotic pathway.

The key steps in the mechanism of action of **Ha14-1** are:

- Binding to Bcl-2: Ha14-1 directly binds to the BH3-binding groove of Bcl-2.[6]
- Disruption of Protein-Protein Interactions: This binding prevents the sequestration of proapoptotic proteins like Bax by Bcl-2.[5]
- Mitochondrial Outer Membrane Permeabilization (MOMP): The release of Bax allows it to oligomerize on the mitochondrial outer membrane, leading to the formation of pores.[4]

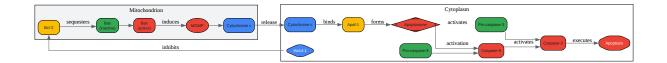




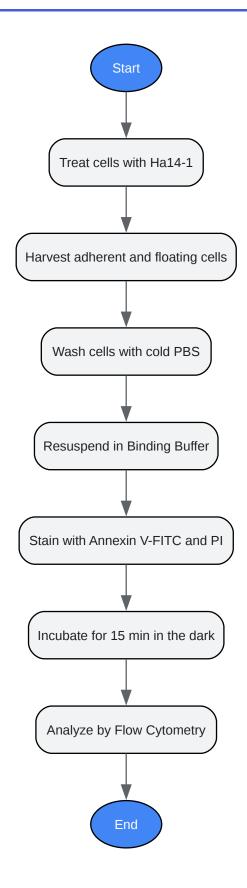


- Cytochrome c Release: MOMP results in the release of cytochrome c and other proapoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6]
- Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[6]
- Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.









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